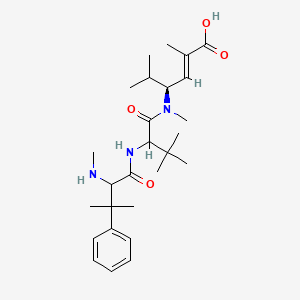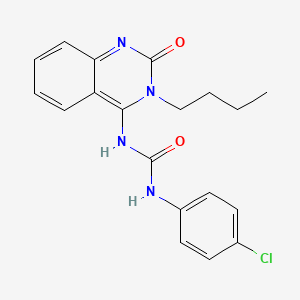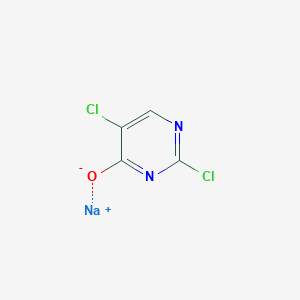
sodiuM 2,5-dichloropyriMidin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dichloropyrimidin-4-olate is a chemical compound with the molecular formula C4HCl2N2NaO and a molecular weight of 186.96 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyrimidine ring and a sodium salt at the 4 position.
Preparation Methods
One common method involves the reaction of 2,5-dichloropyrimidin-4-ol with sodium hydroxide to form the sodium salt . Industrial production methods may involve large-scale chlorination and subsequent neutralization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium 2,5-dichloropyrimidin-4-olate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove chlorine atoms.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,5-dichloropyrimidin-4-ol and sodium hydroxide.
Common reagents used in these reactions include sodium hydroxide, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2,5-dichloropyrimidin-4-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2,5-dichloropyrimidin-4-olate involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Sodium 2,5-dichloropyrimidin-4-olate can be compared with other pyrimidine derivatives, such as:
2,5-Dichloropyrimidin-4-ol: Similar structure but lacks the sodium salt, which may affect its solubility and reactivity.
2-Aminopyrimidine Derivatives: These compounds have an amino group instead of chlorine atoms and exhibit different biological activities.
4(3H)-Pyrimidinone, 2,5-dichloro-, sodium salt (11): A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sodium salt, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C4HCl2N2NaO |
|---|---|
Molecular Weight |
186.96 g/mol |
IUPAC Name |
sodium;2,5-dichloropyrimidin-4-olate |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9);/q;+1/p-1 |
InChI Key |
WXTHVGQORJVAOV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)
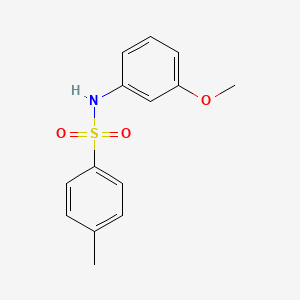
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14114726.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
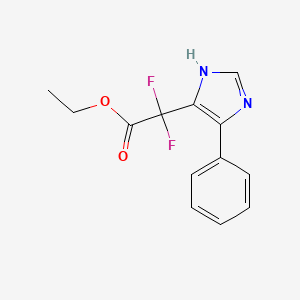
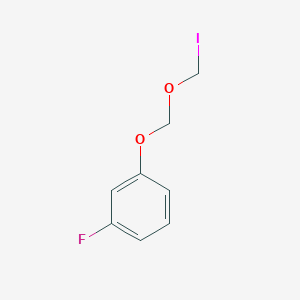
![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
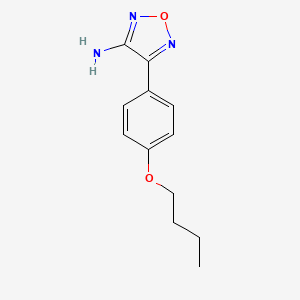
![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
